(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2/c1-32-23-11-9-21(10-12-23)28-25(31)19(15-26)14-20-17-30(22-7-3-2-4-8-22)29-24(20)18-6-5-13-27-16-18/h2-14,16-17H,1H3,(H,28,31)/b19-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLURXUHNRVNZIR-RGEXLXHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research studies.
Synthesis and Structural Characteristics
The synthesis of (Z)-2-cyano derivatives typically involves the reaction of appropriate aldehydes with cyanoacetic acid derivatives under controlled conditions. This compound features a complex structure that includes a cyano group, a methoxyphenyl moiety, and a pyridine-pyrazole framework, which are known to contribute to its biological properties.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of 4-methoxyphenyl compounds have shown promising results against human tumor cell lines such as A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer). The GI50 values for these compounds range from 1.18 to 13.5 μM, suggesting that modifications in the structure can enhance or reduce potency significantly .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| N-(4-methoxyphenyl)-3-nitropyridin-2-amine | A549 | 2.40 |
| 6-chloro-2-(4-methoxyphenoxy)-3-nitropyridine | KB | 1.18 |
| 4-cyano derivative | DU145 | 13.5 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for tumor growth. For example, compounds targeting the CYP51 enzyme have demonstrated efficacy in inhibiting ergosterol synthesis, a pathway essential for fungal cell membrane integrity, which could be extrapolated to similar mechanisms in cancer cell metabolism .
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Initial predictions suggest that this compound possesses favorable ADME characteristics, including high lipid solubility and compliance with Lipinski’s rule of five, indicating good bioavailability .
Case Studies
Several studies have evaluated the biological activity of related compounds in vivo and in vitro settings:
- Antifungal Activity : A study on thiazole derivatives showed that certain modifications significantly enhanced antifungal activity against Candida albicans, with MIC values comparable to standard antifungal agents like ketoconazole .
- Cytotoxicity Assessment : In vitro assays demonstrated that modifications at the para position of phenyl rings significantly impacted cytotoxicity profiles across various cancer cell lines .
Q & A
What synthetic strategies optimize the yield of (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide?
Level: Advanced
Methodological Answer:
- Key Steps :
- Pyrazole Core Synthesis : Utilize a cyclocondensation reaction between hydrazine derivatives and diketones (e.g., 1-phenyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde) under acidic conditions to form the pyrazole ring .
- Knoevenagel Condensation : Introduce the cyanoacrylamide moiety via reaction of the pyrazole aldehyde with cyanoacetamide derivatives in the presence of a base (e.g., piperidine) to favor the Z-configuration .
- Protection/Deprotection : Protect the methoxyphenyl group during reactive steps to prevent undesired side reactions, followed by acidic deprotection (e.g., BBr₃ for methoxy groups) .
- Optimization :
- Use high-resolution mass spectrometry (HRMS) to monitor intermediate purity.
- Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization) to enhance yield.
How can the stereochemistry and crystal structure of this compound be rigorously confirmed?
Level: Basic
Methodological Answer:
- X-Ray Crystallography :
- Spectroscopic Validation :
Table 1: Key Crystallographic Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Z-Configuration | Confirmed |
| R-factor | 0.045 |
| Dihedral Angle | 85.2° (pyrazole vs. pyridine) |
What advanced computational methods predict the compound's reactivity and binding affinity?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
- Employ AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Pyridin-3-yl and methoxyphenyl groups often enhance π-π stacking and hydrogen bonding .
- MD Simulations :
- Simulate solvation dynamics in water/ethanol mixtures to predict solubility and aggregation behavior.
How do stereochemical variations (Z vs. E) impact biological activity?
Level: Advanced
Methodological Answer:
- Comparative Synthesis :
- Bioactivity Assays :
- Thermodynamic Stability :
- Differential Scanning Calorimetry (DSC) reveals Z-isomer stability (higher melting point due to intramolecular H-bonding) .
What analytical techniques identify and quantify synthetic impurities?
Level: Basic
Methodological Answer:
- HPLC-MS :
- TLC Monitoring :
- Quantitative NMR (qNMR) :
Table 2: Common Impurities and Retention Times (Hypothetical Data)
| Impurity | Retention Time (min) | m/z (ESI+) |
|---|---|---|
| Unreacted Pyrazole Aldehyde | 8.2 | 298.1 |
| Di-alkylated Byproduct | 12.5 | 450.2 |
How to design a structure-activity relationship (SAR) study for this compound?
Level: Advanced
Methodological Answer:
- Core Modifications :
- Biological Testing :
- Use kinase inhibition panels (e.g., EGFR, VEGFR2) and correlate IC₅₀ values with substituent Hammett constants .
- Data Analysis :
- Apply multivariate regression to link logP, polar surface area, and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
